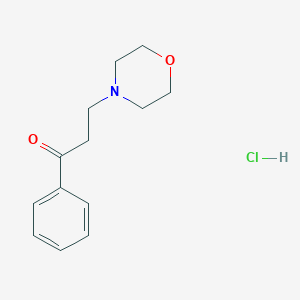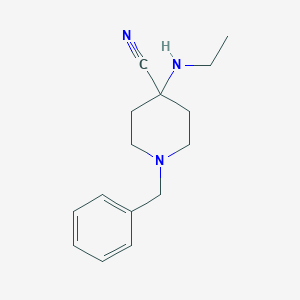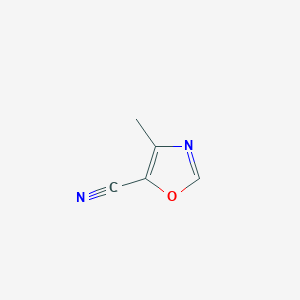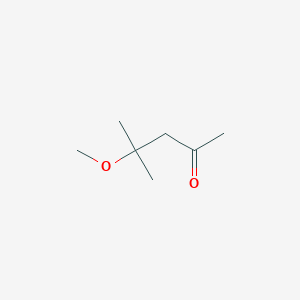
3-Fluorobencilamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Fluorobenzylamine involves several chemical processes, highlighting the compound's versatility as a building block for further chemical modifications. For instance, a novel synthesis approach for 4-[(18)F]fluorobenzylamine, closely related to 3-Fluorobenzylamine, utilizes transition metal-assisted sodium borohydride reduction, demonstrating the compound's potential in the preparation of PET radiotracers (Koslowsky, I., Mercer, J., & Wuest, F., 2010). Additionally, the improvement of synthetic processes for p-fluorobenzylamine, which shares structural similarities, has been achieved through a simplified method that lowers the cost of raw materials (Liu Jingfen, B. Li, & S. Zhou, 2001).
Molecular Structure Analysis
The molecular structure of fluorobenzylamines, including 3-Fluorobenzylamine, is characterized by the presence of a fluorine atom attached to the benzyl group. This modification significantly impacts the compound's reactivity and physical properties. The study of 2-fluorobenzylamine, for example, revealed the influence of ring fluorination on the molecule's flexibility and tunneling pathways, offering insights into the structural dynamics of fluorinated benzylamines (Calabrese, C., et al., 2013).
Chemical Reactions and Properties
3-Fluorobenzylamine undergoes various chemical reactions that showcase its reactivity and functional group compatibility. The compound's ability to participate in oxidation reactions, as demonstrated by the synthesis and reactions of N-methylbenzylammonium fluorochromate(VI), underlines its utility in organic synthesis (Kassaee, M., et al., 2004).
Aplicaciones Científicas De Investigación
Síntesis orgánica
La 3-Fluorobencilamina es un compuesto orgánico que se utiliza a menudo en la síntesis orgánica . Es un líquido transparente de incoloro a amarillo que puede oscurecerse al almacenarse .
Estudios de la tasa de reacción
La this compound se ha utilizado para estudiar la velocidad de reacción de las bencilaminas con 1-Cloro-2,4-dinitrobenceno y cloruro de tolueno-p-sulfonilo . Estos estudios ayudan a comprender la cinética de estas reacciones, lo que puede ser crucial en diversos procesos químicos.
Síntesis de inhibidores de proteasas
Este compuesto también se ha utilizado en la síntesis de inhibidores de proteasas de amino-sulfonamida sustituidos (IP) DPC 681 y DPC 684 . Los inhibidores de proteasas son una clase de fármacos antivirales que se utilizan ampliamente para tratar el VIH y la hepatitis C.
Safety and Hazards
3-Fluorobenzylamine is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .
Relevant Papers 3-Fluorobenzylamine has been used to study the rate of reaction of benzylamines with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride . It has also been used in the synthesis of substituted amino-sulfonamide protease inhibitors (PIs) DPC 681 and DPC 684 . Another paper discusses the physical properties, ligand substitution reactions, and biological activity of Co (iii)-Schiff base complexes .
Mecanismo De Acción
Target of Action
3-Fluorobenzylamine is a type of phenylmethylamine . Phenylmethylamines are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine . .
Mode of Action
It is known that the compound has been used to study the rate of reaction of benzylamines with 1-chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride . This suggests that 3-Fluorobenzylamine may interact with these compounds in its mode of action.
Biochemical Pathways
It has been used in the synthesis of substituted amino-sulfonamide protease inhibitors (pis) dpc 681 and dpc 684 . This suggests that 3-Fluorobenzylamine may play a role in the biochemical pathways related to these protease inhibitors.
Result of Action
Given its use in the synthesis of substituted amino-sulfonamide protease inhibitors (pis) dpc 681 and dpc 684 , it can be inferred that the compound may have an effect on the activity of certain proteases.
Action Environment
It is known that the compound is sensitive to air , suggesting that its action and stability may be influenced by exposure to oxygen.
Propiedades
IUPAC Name |
(3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSVMNXRLWSNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059219 | |
| Record name | Benzenemethanamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100-82-3 | |
| Record name | 3-Fluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluorobenzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MGA6423TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-fluorobenzylamine a molecule of interest in the fight against tuberculosis?
A: 3-fluorobenzylamine, often found as a component of larger molecules, has shown promising in vitro activity against Mycobacterium tuberculosis. Specifically, N-butyl-3-fluorobenzylamine demonstrated significant tuberculostatic activity with a minimum inhibitory concentration (MIC) of 30 µg/mL. [, ] This suggests that incorporating 3-fluorobenzylamine into the structure of new drugs could lead to the development of novel antituberculosis agents.
Q2: How does the structure of N-alkylbenzylamines, particularly the presence of 3-fluoro substituent, influence their activity against Mycobacterium tuberculosis?
A: Research indicates that the length of the N-alkyl chain and the presence of specific substituents on the benzene ring significantly impact the antimycobacterial activity of N-alkylbenzylamines. [, ] N-butyl-3-fluorobenzylamine emerged as the most potent compound within a series of tested derivatives. [] Interestingly, substituting the benzyl methylene group (CH2) or linking molecules through this group resulted in a complete loss of activity. [] These findings highlight the importance of both the N-alkyl chain length and the presence of specific substituents, like the 3-fluoro group, for optimal antimycobacterial activity.
Q3: Beyond its antimycobacterial activity, what other applications have been explored for 3-fluorobenzylamine?
A: 3-Fluorobenzylamine has demonstrated potential in targeting the 26S proteasome, a crucial cellular machinery responsible for protein degradation. [] Researchers identified a peptoid, KDT-11, containing a terminal N-methyl-N-(3-fluorobenzylamine) moiety, which exhibited selective toxicity towards the Rpn13 subunit of the proteasome. [] This selectivity makes it a promising lead for developing new therapeutics targeting specific proteasome subunits, particularly in the context of cancer, where Rpn13 is often overexpressed. []
Q4: What are the limitations of current research on 3-fluorobenzylamine and future directions for exploration?
A: The current research on 3-fluorobenzylamine, while promising, is primarily based on in vitro studies. Further investigations are needed to evaluate its in vivo efficacy, pharmacokinetic properties, and potential toxicity. [, , ] Exploring different drug delivery systems and optimizing the structure of 3-fluorobenzylamine-containing compounds could enhance its bioavailability and therapeutic potential. [] Additionally, understanding the precise mechanism of action of 3-fluorobenzylamine against Mycobacterium tuberculosis and the 26S proteasome will be crucial for rational drug design and development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methanesulfonic acid, [(3-methylphenyl)amino]-](/img/structure/B89434.png)


![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)



![Benzo[c]chrysene](/img/structure/B89444.png)


![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)